3-(2-Methoxyethoxy)propansäure-(2,5-Dioxopyrrolidin-1-yl)ester

Übersicht

Beschreibung

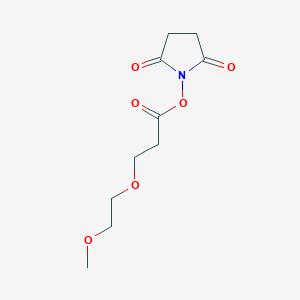

2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate is a chemical compound with the molecular formula C10H15NO6. It is a derivative of pyrrolidinone and is commonly used as a reagent in organic synthesis. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Wissenschaftliche Forschungsanwendungen

2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

Biology: The compound is employed in biochemical studies to modify proteins and peptides.

Medicine: It has potential therapeutic applications, particularly in the development of novel drug conjugates.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

Target of Action

The primary target of 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate is the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This compound is often used as a linker in antibody-drug conjugates (ADCs) .

Mode of Action

The compound contains an N-hydroxysuccinimide (NHS) ester, which reacts with the primary amines of proteins to form stable amide bonds . This reaction allows the compound to attach to its target molecules, effectively “linking” them together.

Biochemical Pathways

Given its role as a linker in adcs, it likely influences the pathways related to protein synthesis and degradation, as well as cellular signaling pathways impacted by the specific drug conjugated to the antibody .

Result of Action

The result of the compound’s action is the formation of stable amide bonds with primary amines on proteins and other molecules . This allows it to serve as a linker in ADCs, facilitating the delivery of drugs to specific targets in the body .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate plays a significant role in biochemical reactions, particularly in protein modification and crosslinking. It interacts with various enzymes and proteins, including lysine residues on proteins, to form stable amide bonds. This interaction is crucial for the modification of proteins and peptides, enhancing their stability and functionality. The compound’s ability to react with lysine residues makes it a valuable tool in biochemical research and protein engineering .

Cellular Effects

The effects of 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate on cellular processes are profound. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to enhance monoclonal antibody production in Chinese hamster ovary cells by increasing cell-specific glucose uptake and intracellular adenosine triphosphate levels . Additionally, it affects the galactosylation of monoclonal antibodies, which is a critical quality attribute for therapeutic antibodies.

Molecular Mechanism

At the molecular level, 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate exerts its effects through the formation of stable amide bonds with lysine residues on proteins. This interaction leads to the modification of protein structure and function, influencing various biochemical pathways. The compound’s ability to inhibit calcium currents mediated by Cav 1.2 (L-type) channels has been demonstrated in studies, highlighting its potential as an anticonvulsant . Additionally, it shows high metabolic stability and negligible hepatotoxicity, making it a promising candidate for further preclinical development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate change over time. The compound exhibits high stability and minimal degradation under standard storage conditions. Long-term studies have shown that it maintains its activity and functionality over extended periods, making it suitable for various biochemical applications . Its effects on cellular function may vary depending on the duration of exposure and experimental conditions.

Dosage Effects in Animal Models

The effects of 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate vary with different dosages in animal models. Studies have shown that it provides potent protection against seizures in various animal models, including the maximal electroshock test and the psychomotor 6 Hz seizure model in mice . The compound’s efficacy is dose-dependent, with higher doses providing greater protection. At high doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is metabolized primarily in the liver, where it undergoes various enzymatic reactions to form metabolites that are excreted from the body . Its high metabolic stability and minimal interaction with cytochrome P450 enzymes make it a suitable candidate for further pharmacological studies.

Transport and Distribution

Within cells and tissues, 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within the cell influences its interactions with biomolecules and its overall biochemical effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with 3-(2-methoxyethoxy)propanoic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the ester bond. The reaction is usually performed in an inert atmosphere to prevent any side reactions.

Industrial Production Methods: In industrial settings, the production of 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

Hydrolysis Conditions: Acidic hydrolysis typically involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

Major Products:

Substitution Products: Depending on the nucleophile used, the major products can include amides, thioesters, or ethers.

Hydrolysis Products: The major products of hydrolysis are 3-(2-methoxyethoxy)propanoic acid and 2,5-dioxopyrrolidin-1-yl.

Vergleich Mit ähnlichen Verbindungen

- 2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate

- 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-methoxyethoxy)ethoxy)propanoate

- 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate

Uniqueness: 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate is unique due to its specific ester linkage and the presence of the 2-methoxyethoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective modification of biomolecules .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(2-methoxyethoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO6/c1-15-6-7-16-5-4-10(14)17-11-8(12)2-3-9(11)13/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSXKORGOVQCNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

174569-25-6 | |

| Record name | Methoxypolyethylene glycol-succinimidyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174569-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

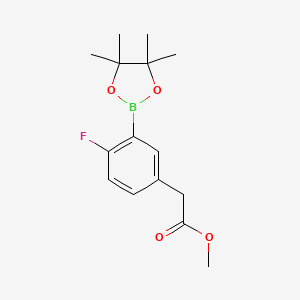

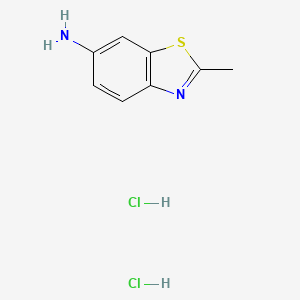

![methyl 7-isobutyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393469.png)